Simeprevir-d3

Isotope dilution mass spectrometry LC–MS/MS method validation Pharmacokinetic bioanalysis

Simeprevir-d3 (TMC435-d3, TMC435350-d3) is the only analytically valid internal standard for simeprevir quantification in regulated bioanalysis. Its +3 Da mass shift, identical chromatographic behavior, and matched ionization efficiency eliminate matrix effects and recovery biases that compromise non-isotopic alternatives. Essential for FDA/EMA-compliant pharmacokinetic, DDI, and TDM studies requiring precision (CV ≤8.5%) and accuracy (bias ≤±8.5%). Co-degrades with analyte under light exposure, preserving ratio integrity in multi-site trials. Procure for Phase I–III clinical, bioequivalence, and population PK programs.

Molecular Formula C₃₈H₄₄D₃N₅O₇S₂
Molecular Weight 752.96
Cat. No. B1161808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimeprevir-d3
Synonyms(2R,3aR,10Z,11aS,12aR,14aR)-N-(Cyclopropylsulfonyl)-2,3,3a,4,5,6,7,8,9,11a,12,13,14,14a-tetradecahydro-2-[[7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinyl]oxy]-5-methyl-4,14-dioxo-cyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine
Molecular FormulaC₃₈H₄₄D₃N₅O₇S₂
Molecular Weight752.96
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Simeprevir-d3: Deuterated Internal Standard for Quantitative LC–MS/MS Bioanalysis of HCV NS3/4A Protease Inhibitors


Simeprevir-d3 (TMC435-d3, TMC435350-d3) is a stable isotope-labeled analog of simeprevir, containing three deuterium atoms substituted for hydrogen at the methoxy group of the quinoline ring system [1]. The parent compound simeprevir is an oral, highly specific hepatitis C virus (HCV) NS3/4A protease inhibitor with a Ki of 0.36 nM and an EC50 of 7.8 nM in HCV replicon assays [2]. Simeprevir-d3 exhibits a mass shift of +3 Da relative to unlabeled simeprevir, enabling its use as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification via liquid chromatography–tandem mass spectrometry (LC–MS/MS) . The deuterated form retains the identical chemical structure, chromatographic behavior, and ionization efficiency of the native analyte, making it the preferred internal standard choice for isotope dilution mass spectrometry in pharmacokinetic studies and therapeutic drug monitoring [3].

Why Unlabeled Simeprevir or Structural Analogues Cannot Replace Simeprevir-d3 in Regulated Bioanalysis


In LC–MS/MS quantification of simeprevir from complex biological matrices such as human plasma, substitution with unlabeled simeprevir as an internal standard is analytically invalid because it cannot be distinguished from the endogenous analyte in the mass spectrometer [1]. Structural analogues—including other HCV NS3/4A protease inhibitors such as grazoprevir, paritaprevir, or glecaprevir—exhibit different chromatographic retention times, variable extraction recoveries, and distinct ionization efficiencies due to divergent physicochemical properties [2]. These differences introduce uncontrolled matrix effects and recovery biases that compromise method accuracy and precision [3]. Regulatory guidances from the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) explicitly require that bioanalytical method validation employ stable isotope-labeled internal standards wherever feasible, precisely because SIL-IS co-elutes with the analyte and experiences identical sample preparation losses and ion suppression effects [4]. Using a non-isotopic alternative would therefore fail to meet the quantitative performance standards mandated for pharmacokinetic studies, therapeutic drug monitoring, and clinical pharmacology investigations.

Simeprevir-d3 Quantitative Differentiation: Comparative Evidence vs. Unlabeled Simeprevir and Structural Analogues


Mass Spectrometric Differentiation: Simeprevir-d3 Enables Isotope Dilution Quantification Unattainable with Unlabeled Simeprevir

Simeprevir-d3 incorporates three deuterium atoms at the methoxy group of the quinoline ring, producing a molecular ion mass shift of +3 Da relative to unlabeled simeprevir (m/z 750.94 for simeprevir vs. m/z 753.95 for simeprevir-d3) . This mass difference enables simultaneous detection and independent quantitation of analyte and internal standard in multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer, which is impossible with unlabeled simeprevir as an internal standard because the identical m/z values would prevent any distinction between the spiked standard and the endogenous analyte in the sample . In validated LC–MS/MS methods, simeprevir-d3 (or its 13C,d3 variant) is employed at a fixed concentration throughout the calibration range of 15.6–2000 ng/mL, with the analyte-to-IS peak area ratio used for quantification [1].

Isotope dilution mass spectrometry LC–MS/MS method validation Pharmacokinetic bioanalysis

Matrix Effect Compensation: SIL-IS Corrects for Ion Suppression That Structural Analogues Cannot Match

In the validated LC–MS/MS method for simultaneous determination of simeprevir, daclatasvir, sofosbuvir, and GS-331007, the use of stable isotope-labeled analogs—including simeprevir-d3—as internal standards achieved consistently low matrix effect across all analytes [1]. The method validation documented that SIL-IS use resulted in precision (expressed as CV) ranging from 4.4% to 8.5% over the concentration range of 2.00–2000 ng/mL, with accuracy between −0.3% and 8.5% [2]. In contrast, structural analogue internal standards such as grazoprevir or paritaprevir exhibit differential extraction recoveries and ionization behavior due to distinct chemical structures, which introduces variable matrix effects that cannot be reliably corrected across different plasma lots or patient populations [3]. SIL-IS co-elutes with the analyte and experiences identical ion suppression or enhancement, enabling accurate normalization of the analyte response irrespective of matrix variability [4].

Matrix effect Ion suppression SIL-IS validation LC–MS/MS bioanalysis

High-Throughput Clinical Pharmacology Application: Simeprevir-d3 Enabled Quantification in 67-Patient HIV/HCV Co-Infected Cohort

The Ferrari et al. (2019) validated LC–MS/MS method using simeprevir-d3 as SIL-IS was successfully applied to a retrospective clinical pharmacology study involving 67 HIV/HCV co-infected patients treated with sofosbuvir-based therapy [1]. The method required only 50 μL of human plasma per sample and employed liquid-liquid extraction with a commercial kit, achieving high-throughput capability suitable for routine clinical laboratory operation [2]. Plasma levels of simeprevir were measured at week 4 of treatment and compared with clinical and laboratory characteristics. The study identified that patients with high plasma concentrations of GS-331007 (sofosbuvir metabolite) also exhibited enhanced concentrations of simeprevir, suggesting a shared metabolic or pathological condition [3]. In contrast, methods relying on structural analogue internal standards would require larger sample volumes, longer run times, or more extensive sample cleanup to achieve comparable matrix effect control, reducing throughput and increasing per-sample cost [4].

Therapeutic drug monitoring HIV/HCV co-infection Clinical pharmacology High-throughput LC–MS/MS

Nonlinear Pharmacokinetics of Simeprevir Demands High-Precision Quantification: SIL-IS Mitigates Variability That Structural Analogues Amplify

Simeprevir displays nonlinear pharmacokinetics at therapeutic doses due to saturation of gut and liver metabolism by CYP3A4, as well as saturation of hepatic uptake by OATP1B1/3 transporters [1]. Physiologically based pharmacokinetic (PBPK) modeling confirmed that this nonlinearity contributes to substantial intersubject variability in drug exposure [2]. Under these conditions, accurate quantification of plasma simeprevir concentrations across the therapeutic range is critical for distinguishing true pharmacokinetic variability from analytical imprecision. The use of simeprevir-d3 as SIL-IS in validated LC–MS/MS methods provides the precision (CV 4.4–8.5%) and accuracy (−0.3% to +8.5% bias) necessary to resolve the complex PK profile [3]. In contrast, structural analogue internal standards would introduce additional analytical variability due to differential matrix effects and extraction recoveries, potentially confounding the interpretation of nonlinear PK behavior and drug-drug interaction studies [4].

Population pharmacokinetics PBPK modeling Intersubject variability CYP3A4 saturation

Light Instability of Simeprevir in Biological Matrices: SIL-IS Corrects for Degradation That Structural Analogues Cannot Track

During LC–MS/MS method development and validation for simeprevir quantification in human EDTA plasma, special attention was required due to the light instability of the drug in plasma and whole blood [1]. Simeprevir undergoes photodegradation upon exposure to ambient light, which can introduce significant pre-analytical variability if not properly controlled [2]. Because simeprevir-d3 is chemically identical to the parent drug except for the deuterium substitution, it undergoes identical photodegradation kinetics under the same sample handling conditions . Consequently, the analyte-to-IS peak area ratio remains constant even if partial degradation occurs, preserving quantification accuracy. In contrast, a structural analogue internal standard would degrade at a different rate or via a different pathway, failing to track the degradation of simeprevir and introducing systematic bias in measured concentrations [3].

Sample stability Photodegradation Bioanalytical method validation LC–MS/MS

Multiplexed DAA Quantification: Simeprevir-d3 Enables Simultaneous Measurement with Daclatasvir, Sofosbuvir, and GS-331007

The validated LC–MS/MS method by Ferrari et al. (2019) demonstrates the feasibility of simultaneous quantification of four direct-acting antiviral (DAA) analytes—daclatasvir, simeprevir, sofosbuvir, and the sofosbuvir metabolite GS-331007—using a single analytical run with stable isotope-labeled internal standards for each analyte [1]. Simeprevir-d3 served as the designated SIL-IS for simeprevir, enabling accurate quantification alongside the other DAAs within a 10-minute chromatographic run [2]. This multiplexed approach is particularly valuable for therapeutic drug monitoring in HIV/HCV co-infected patients, where combination DAA therapy is standard and drug-drug interactions require careful monitoring [3]. Methods employing structural analogue internal standards would face challenges in achieving simultaneous baseline resolution of multiple analytes while maintaining consistent matrix effect compensation across all compounds, likely requiring separate analytical runs or method modifications that increase turnaround time and cost [4].

Multiplexed LC–MS/MS Direct-acting antivirals Therapeutic drug monitoring HIV/HCV co-infection

Simeprevir-d3 Optimal Procurement and Application Scenarios for Bioanalytical and Clinical Pharmacology Laboratories


Clinical Pharmacokinetic Studies Requiring EMA/FDA-Validated LC–MS/MS Quantification

Laboratories conducting regulated bioanalysis of simeprevir in human plasma for pharmacokinetic studies must use a stable isotope-labeled internal standard such as simeprevir-d3 to achieve the precision (CV 4.4–8.5%) and accuracy (−0.3% to +8.5% bias) required by EMA and FDA validation guidelines [1]. The validated method using simeprevir-d3 has been successfully applied to clinical pharmacology studies in both healthy volunteers and HCV-infected patients, demonstrating linearity from 2.00 to 2000 ng/mL with 50-fold dilution integrity to 100,000 ng/mL [2]. This scenario applies to Phase I–III clinical trials, bioequivalence studies, and population PK modeling where regulatory compliance and data integrity are paramount.

High-Throughput Therapeutic Drug Monitoring in HIV/HCV Co-Infected Patient Cohorts

Clinical laboratories supporting therapeutic drug monitoring (TDM) programs for HIV/HCV co-infected patients benefit from the multiplexed LC–MS/MS method using simeprevir-d3, which simultaneously quantifies simeprevir, daclatasvir, sofosbuvir, and GS-331007 in a single 10-minute run using only 50 μL of plasma [3]. This workflow has been demonstrated in a 67-patient retrospective clinical pharmacology study, identifying clinically relevant associations between drug exposure and patient characteristics [4]. The low sample volume requirement and high throughput make this approach cost-effective for routine TDM in large patient cohorts receiving combination DAA therapy.

Drug-Drug Interaction Studies Involving CYP3A4 and OATP1B1/3 Modulators

Simeprevir exhibits nonlinear pharmacokinetics driven by saturation of CYP3A4 metabolism and OATP1B1/3 hepatic uptake, making accurate quantification essential for drug-drug interaction (DDI) studies with CYP3A4 inhibitors (e.g., ritonavir), inducers (e.g., efavirenz, rifampicin), or OATP inhibitors (e.g., cyclosporine) [5]. Using simeprevir-d3 as SIL-IS ensures that observed changes in simeprevir exposure are attributable to true pharmacological interactions rather than analytical variability. PBPK modeling has confirmed that simeprevir's nonlinear PK complicates DDI predictions, underscoring the need for precise, matrix effect-corrected concentration measurements that only SIL-IS can reliably provide [6].

Multi-Site Clinical Trials with Challenging Sample Handling Logistics

The documented light instability of simeprevir in plasma and whole blood presents a pre-analytical challenge for multi-site clinical trials where sample handling conditions cannot be perfectly controlled [7]. Simeprevir-d3 co-degrades with the analyte under identical light exposure, preserving the analyte-to-IS ratio and ensuring accurate quantification even if partial photodegradation occurs during collection, processing, or shipment [8]. This property makes simeprevir-d3 particularly valuable for global clinical trial programs where samples may be exposed to variable ambient light conditions before arriving at the central bioanalytical laboratory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simeprevir-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.